Boc-Lys-OMe HCl

Solution-phase peptide synthesis Orthogonal protection strategy Deprotection selectivity

Boc-Lys-OMe HCl (CAS 99532-86-2): The indicated lysine building block when routes require methyl ester retention through multiple deprotection cycles. Boc α-amino protection enables acid-mediated deprotection (TFA/HCl) without ester saponification—unlike Fmoc analogs hydrolyzed by piperidine. For N-terminal Lys dipeptides, acidic deprotection suppresses DKP cyclization by protonating the liberated amine. Cost-effective trypsin/thrombin substrate for protease assays. Supplied as stable HCl salt. Request bulk pricing.

Molecular Formula C12H25ClN2O4
Molecular Weight 296.79 g/mol
CAS No. 99532-86-2
Cat. No. B3039133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Lys-OMe HCl
CAS99532-86-2
Molecular FormulaC12H25ClN2O4
Molecular Weight296.79 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCCN)C(=O)OC.Cl
InChIInChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m0./s1
InChIKeyNNUQENKCQXPGJG-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Lys-OMe HCl (CAS 99532-86-2): Protected Lysine Building Block for Solution-Phase Peptide Synthesis Procurement


Boc-Lys-OMe HCl (Nα-tert-Butoxycarbonyl-L-lysine methyl ester hydrochloride, CAS 99532-86-2) is a doubly protected lysine derivative featuring an acid-labile Boc (tert-butyloxycarbonyl) group on the α-amino functionality and a methyl ester (OMe) protection on the carboxyl terminus, supplied as the hydrochloride salt for enhanced handling stability . The compound is primarily employed in solution-phase peptide synthesis where sequential protection strategies enable controlled chain elongation . With a molecular formula of C₁₂H₂₅ClN₂O₄ and molecular weight of 296.79 g/mol , Boc-Lys-OMe HCl serves as a key intermediate for introducing lysine residues while maintaining orthogonal protection of the ε-amino side chain for subsequent selective functionalization.

Boc-Lys-OMe HCl Procurement: Why In-Class Lysine Derivatives Cannot Be Substituted Without Performance Verification


Lysine derivatives bearing different α-amino protecting groups (Fmoc, Cbz/Z, Alloc) or side-chain protections exhibit fundamentally divergent deprotection chemistries, stability profiles, and compatibility with downstream synthetic steps . Substituting Boc-Lys-OMe HCl with an Fmoc-protected analog, for instance, introduces base-labile protection that is incompatible with methyl ester preservation under certain conditions [1]. Similarly, Cbz-protected variants require hydrogenolysis conditions that may reduce sensitive functional groups [2]. Orthogonal protection strategies in multi-step syntheses rely on predictable, quantitative deprotection behavior; unverified substitution risks incomplete coupling, side-product formation, or compromised stereochemical integrity. The following quantitative evidence delineates where Boc-Lys-OMe HCl demonstrates measurable differentiation relative to its closest comparators.

Boc-Lys-OMe HCl Quantitative Evidence: Direct Comparative Performance Data for Scientific Selection


Methyl Ester Retention During α-Amino Deprotection: Boc vs. Fmoc Strategy Compatibility

In peptide synthesis employing methyl ester (OMe) protection, the choice of α-amino protecting group directly impacts ester preservation during deprotection steps. Under standard Fmoc deprotection conditions (20% piperidine in DMF), methyl esters undergo partial or complete saponification due to the strongly basic environment [1]. Conversely, Boc deprotection using trifluoroacetic acid (TFA) proceeds without ester cleavage, enabling retention of the methyl ester moiety for subsequent selective saponification or direct coupling [2].

Solution-phase peptide synthesis Orthogonal protection strategy Deprotection selectivity

DKP Formation Suppression in Dipeptide Synthesis: Boc-OMe Configuration Reduces Cyclization Side Reactions

Diketopiperazine (DKP) formation is a prevalent side reaction during dipeptide synthesis when the α-amino group of a C-terminal amino acid ester is deprotected, leading to intramolecular cyclization and cleavage of the nascent peptide bond [1]. The Boc-OMe protection scheme mitigates this pathway because Boc deprotection occurs under acidic conditions where the amino group is protonated and thus non-nucleophilic, preventing attack on the ester carbonyl [2].

Dipeptide synthesis Diketopiperazine prevention Solution-phase coupling

Enzymatic Hydrolysis Susceptibility: Boc-Lys-OMe as a Defined Trypsin Substrate

Boc-Lys-OMe serves as an efficient substrate for serine proteases, particularly trypsin and thrombin, enabling its application in enzymatic activity assays and protease characterization studies . The methyl ester moiety is hydrolyzed by these enzymes, providing a measurable readout of proteolytic activity [1].

Enzymatic assay Protease substrate Trypsin activity measurement

Boc-Lys-OMe HCl: Evidence-Driven Application Scenarios for Scientific Procurement Decisions


Solution-Phase Synthesis of Methyl Ester-Terminated Peptide Intermediates

When a synthetic route requires retention of a C-terminal methyl ester through multiple coupling and deprotection cycles, Boc-Lys-OMe HCl is the indicated building block. As established in Section 3, the Boc α-amino protection enables acid-mediated deprotection without saponification of the methyl ester, in contrast to Fmoc-protected methyl esters which undergo hydrolysis under basic piperidine conditions [1]. This application scenario is particularly relevant for convergent peptide synthesis where the methyl ester serves as a masked carboxylate for subsequent segment condensation after selective saponification.

Dipeptide Synthesis Requiring Minimized Diketopiperazine Formation

For dipeptide construction where the target contains a lysine residue at the N-terminus of a C-terminal amino acid ester, Boc-Lys-OMe HCl offers measurable advantage in suppressing DKP cyclization. The acidic conditions of Boc deprotection protonate the liberated α-amine, rendering it non-nucleophilic and thereby preventing intramolecular attack on the ester carbonyl that would otherwise cleave the newly formed peptide bond [2]. This reduces purification requirements and improves isolated yields relative to alternative protection schemes.

Protease Activity Assays Utilizing Defined Lysine Ester Substrates

In enzymatic characterization studies of trypsin, thrombin, or related serine proteases, Boc-Lys-OMe HCl provides a defined, cost-effective substrate for monitoring proteolytic activity via ester hydrolysis . The compound's susceptibility to enzymatic cleavage, combined with its commercial availability at research-grade purity, supports its use in assay development where fluorogenic substrates are either unavailable or unnecessary for the required detection sensitivity.

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